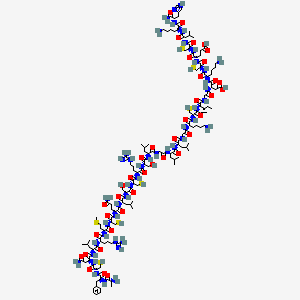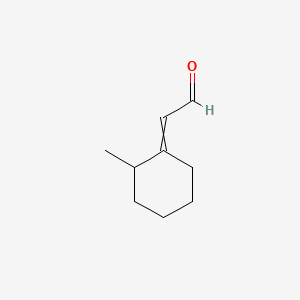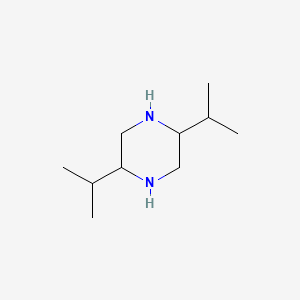
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The compound also contains a benzyloxy group and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a benzyloxy group, and a carboxylate ester group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
Pyrazole compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and additional reactions . The benzyloxy group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, pyrazole compounds are stable and have a high melting point .Applications De Recherche Scientifique
Three-component Spiro Heterocyclization
Research by Dmitriev et al. (2014) delves into the synthesis of spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles] through a three-component spiro heterocyclization involving pyrrolediones, malononitrile, and pyrazolone. This reaction represents a method for constructing complex spiro heterocycles, which are challenging to access through other synthetic routes. The study highlights the potential of utilizing pyrazole derivatives in the synthesis of novel heterocyclic compounds with potential application in various fields, including material science and pharmacology (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).
Crystal Structure Analysis
L. Minga (2005) focused on the synthesis and crystal structure analysis of a specific pyrazole derivative, demonstrating its fungicidal and plant growth regulatory activities. This research underscores the multifaceted applications of pyrazole derivatives beyond mere chemical interest, extending their utility to agricultural sciences (Minga, 2005).
Analgesic and Anti-inflammatory Agents
The work by Gokulan et al. (2012) synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters to investigate their analgesic and anti-inflammatory activities. This study exemplifies the therapeutic potential of pyrazole derivatives, suggesting their applicability in developing new analgesic and anti-inflammatory drugs (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).
Corrosion Inhibition
Herrag et al. (2007) evaluated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, showcasing the chemical application of these compounds in industrial maintenance and protection. The study indicates that pyrazole derivatives can effectively reduce the corrosion rate, highlighting their importance in materials science and engineering (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Antimicrobial and Anticancer Agents
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives to evaluate their antimicrobial and anticancer activities. Their findings contribute to the ongoing search for new therapeutic agents, indicating that pyrazole derivatives hold promising potential in medicinal chemistry for treating various diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-amino-2-(2-phenylmethoxyethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-19-14(18)13-12(15)9-16-17(13)7-8-20-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLDIJYLJJPPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CCOCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




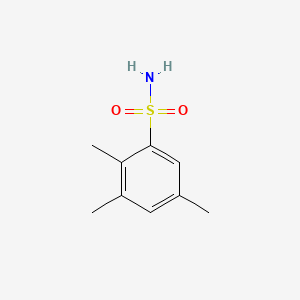
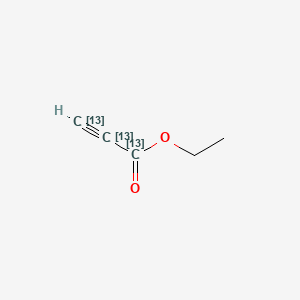
![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)


